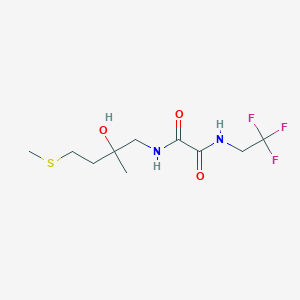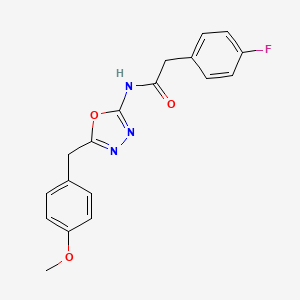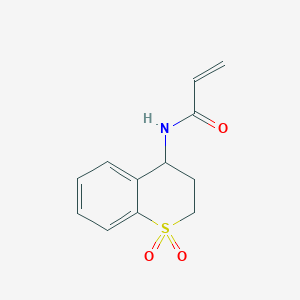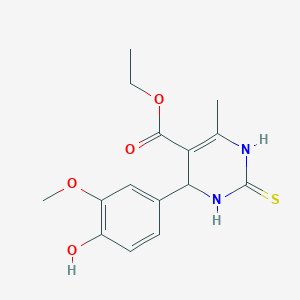
gp120-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a pyrimidine ring, which is a six-membered ring with two nitrogen atoms
Mécanisme D'action
Target of Action
The primary target of gp120-IN-1, also known as “ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate” or “ETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYL-1,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE” or “Oprea1_375453”, is the gp120 protein of the Human Immunodeficiency Virus (HIV)^ . This protein plays a crucial role in the entry of the virus into host cells by binding to the CD4 receptor and a co-receptor (CCR5 or CXCR4) on the target cells^ .
Mode of Action
This compound interacts with its target, the gp120 protein, by inhibiting the binding of the monomeric YU2 gp120 to both sCD4 and 17b^ . This interaction blocks the attachment of HIV gp120 to either the CD4 T cell receptor or the CCR5/CXCR4 co-receptors, thereby preventing the entry of the virus into the host cells^ .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The gp120 protein is involved in the viral entry process, which includes the attachment of the viral gp120 to the CD4 T cell receptor, binding of the gp120 to CCR5 or CXCR4 co-receptors, and fusion of the viral and cellular membranes^ . By inhibiting the binding of gp120 to its receptors, this compound disrupts these pathways and prevents the virus from entering the host cells.
Result of Action
The primary result of the action of this compound is the prevention of HIV entry into host cells. By inhibiting the binding of gp120 to its receptors, this compound prevents the virus from entering the host cells, thereby reducing the infectivity of the virus^ . Additionally, this compound may also induce synaptic pathology followed by neuronal cell death, leading to a decrease in synaptic plasticity^ .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, system-level differences in the immune response of different brain regions need to be considered when developing treatment for HIV-associated neurocognitive disorder (HAND)^
Méthodes De Préparation
The synthesis of gp120-IN-1 can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol, under controlled temperature and pressure conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert the sulfanylidene group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfanylidene group may produce a thiol .
Applications De Recherche Scientifique
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions .
In biology and medicine, this compound has potential applications as a pharmacological agent due to its ability to interact with biological targets. It has been studied for its antioxidant, anti-inflammatory, and anticancer properties. The presence of the pyrimidine ring and various functional groups allows it to interact with enzymes and receptors, making it a candidate for drug development .
In industry, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials .
Comparaison Avec Des Composés Similaires
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can be compared with other similar compounds, such as ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate and 4-hydroxy-2-quinolones . These compounds share similar structural features, such as the presence of a heterocyclic ring and various functional groups, but differ in their specific chemical properties and applications.
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a pyrrole ring instead of a pyrimidine ring and exhibits different reactivity and biological activity.
4-Hydroxy-2-quinolones: These compounds have a quinolone ring and are known for their antibacterial properties.
The uniqueness of gp120-IN-1 lies in its specific combination of functional groups and the presence of the pyrimidine ring, which contribute to its diverse range of applications and potential as a pharmacological agent .
Propriétés
IUPAC Name |
ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-4-21-14(19)12-8(2)16-15(22)17-13(12)9-5-6-10(18)11(7-9)20-3/h5-7,13,18H,4H2,1-3H3,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLULCMFZZNMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of gp120 in HIV-1 infection?
A1: The HIV-1 envelope glycoprotein gp120 is crucial for viral entry into host cells. It mediates the initial attachment to the CD4 receptor on the surface of CD4+ T lymphocytes [, , , ]. This binding triggers conformational changes in gp120, allowing it to interact with a co-receptor, typically CCR5 [, , ]. This interaction leads to the exposure of gp41, the other HIV-1 envelope glycoprotein, which mediates fusion of the viral and cellular membranes, enabling viral entry [, , ].
Q2: How does the conformational flexibility of gp120 contribute to HIV-1's ability to evade the immune system?
A2: gp120 is a highly dynamic protein that exists in various conformational states. This flexibility allows it to evade neutralizing antibodies by masking conserved epitopes in its unliganded state []. The closed conformation of unbound gp120 limits antibody accessibility, while CD4 binding induces an open conformation exposing vulnerable regions [, ]. This constant shifting of exposed epitopes makes it challenging for the immune system to mount an effective antibody response [].
Q3: Can you elaborate on the role of CCR5 in HIV-1 infection and how it interacts with gp120?
A3: CCR5 is a chemokine receptor that acts as a co-receptor for R5-tropic HIV-1 strains, which are prevalent during the early stages of infection [, ]. Following gp120 binding to CD4, gp120 undergoes conformational changes that expose its co-receptor binding site, allowing it to engage with CCR5 [, , ]. This interaction is crucial for viral entry, as it triggers the final steps of membrane fusion mediated by gp41 [].
Q4: How does HIV-1 exploit the conformational heterogeneity of CCR5 to escape chemokine inhibition?
A4: Research shows that gp120 does not discriminate between different CCR5 conformations while chemokines bind with varying affinities []. HIV-1 takes advantage of this by preferentially targeting CCR5 conformations that have lower affinity for chemokines, effectively evading their inhibitory effects and gaining entry into the cell [, ].
Q5: What are the challenges in developing an effective HIV-1 vaccine targeting gp120?
A5: The high genetic diversity of HIV-1 poses a significant challenge for vaccine development, as gp120 exhibits significant variation across different viral strains [, ]. This diversity results in a wide range of viral phenotypes and impacts sensitivity to antibody neutralization [, , ]. The modest efficacy observed in the RV144 Thai trial, which utilized a gp120-based vaccine, highlights the difficulty in eliciting broadly neutralizing antibodies against diverse HIV-1 strains [, , ].
Q6: What regions of gp120 are being explored as potential targets for HIV-1 vaccines and why?
A6: Several regions of gp120 are being investigated, including:
- V2 loop: The V2 loop has been identified as a potential target due to its interaction with the integrin α4β7, a receptor involved in virus capture and cell entry [].
- V3 loop: The V3 loop is another target, but its accessibility to neutralizing antibodies is hindered after CD4 binding []. Strategies focusing on optimally constrained V3 peptides aim to overcome this challenge [].
- C1/C2 region (Cluster A epitopes): These epitopes are targeted by antibodies capable of mediating antibody-dependent cellular cytotoxicity (ADCC) []. Immunogens like stabilized gp120 Inner Domain (ID2) aim to elicit high titers of these non-neutralizing antibodies that contribute to an effective Fc-effector response [].
Q7: What is the potential of using CD4-mimetic peptides in conjunction with V3-directed antibodies for HIV-1 treatment or prevention?
A7: CD4-mimetic peptides could enhance the efficacy of V3-directed antibodies by binding to gp120 and inducing conformational changes that expose the V3 loop, making it more accessible to these antibodies []. This synergistic approach shows promise for pre-exposure prophylaxis and treatment, particularly in individuals with high titers of V3-directed antibodies [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2768954.png)

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(2-methylphenyl)acetamide](/img/structure/B2768956.png)
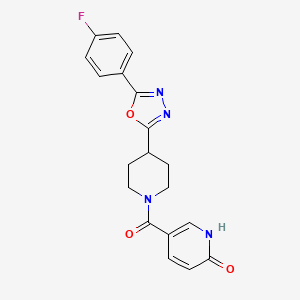
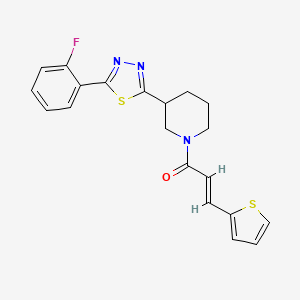
![2-{[3-Cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2768959.png)
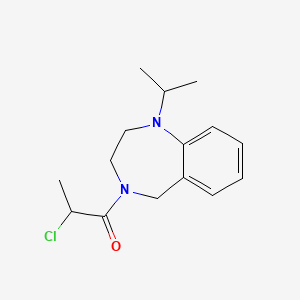
![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2768965.png)
![2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride](/img/structure/B2768968.png)
